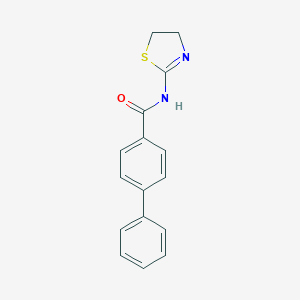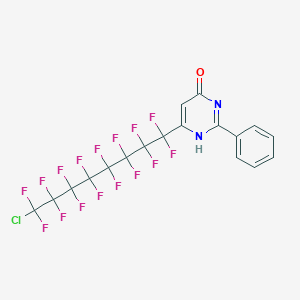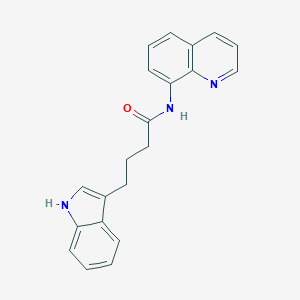
4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide is a complex organic compound that features both indole and quinoline moieties. These structures are known for their biological activity and are often found in natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and quinoline intermediates. The indole moiety can be synthesized from indole-3-carbaldehyde, while the quinoline moiety can be derived from 8-aminoquinoline. These intermediates are then coupled using a suitable linker, such as butanoyl chloride, under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, could be employed to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole and quinoline rings can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids (e.g., aluminum chloride) and solvents such as dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole N-oxide, while reduction can yield dihydroindole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for targeting cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide involves its interaction with specific molecular targets. The indole and quinoline moieties can bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-indol-3-yl)-N-(8-quinolinyl)butanamine: Similar structure but with an amine group instead of an amide.
4-(1H-indol-3-yl)-N-(8-quinolinyl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-(1H-indol-3-yl)-N-(8-quinolinyl)butanol: Similar structure but with an alcohol group instead of an amide.
Uniqueness
What sets 4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide apart from these similar compounds is its amide functional group. This group can form hydrogen bonds, which can influence the compound’s solubility, stability, and interaction with biological targets. Additionally, the amide group can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.
Eigenschaften
Molekularformel |
C21H19N3O |
|---|---|
Molekulargewicht |
329.4g/mol |
IUPAC-Name |
4-(1H-indol-3-yl)-N-quinolin-8-ylbutanamide |
InChI |
InChI=1S/C21H19N3O/c25-20(24-19-11-3-6-15-8-5-13-22-21(15)19)12-4-7-16-14-23-18-10-2-1-9-17(16)18/h1-3,5-6,8-11,13-14,23H,4,7,12H2,(H,24,25) |
InChI-Schlüssel |
ATGBVUJKSFEPRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC=CC4=C3N=CC=C4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Fluorophenyl)-5-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzoxazole](/img/structure/B370773.png)
![5,7-Dibromo-8-quinolinyl(4-{2-[(5,7-dibromo-8-quinolinyl)oxy]-2-oxoethoxy}phenoxy)acetate](/img/structure/B370774.png)
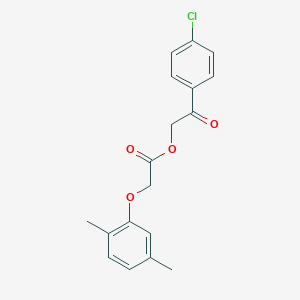
![(1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)methyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbodithioate](/img/structure/B370777.png)

![2-[2-(3,4-Dichlorophenyl)vinyl]-5-phenyl-1,3-benzoxazole](/img/structure/B370780.png)
![2-phenyl-1,3,3-trimethylspiro(indoline-2,3'-[3'H]-naphtho[2,1-b][1,4]oxazine)](/img/structure/B370782.png)
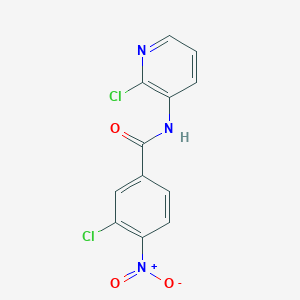
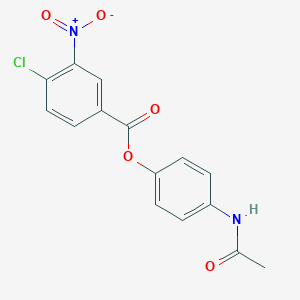
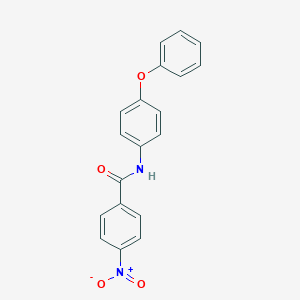
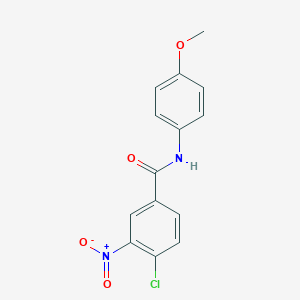
![N-[12-oxo-12-(1,3,4-thiadiazol-2-ylamino)dodecyl]benzamide](/img/structure/B370791.png)
